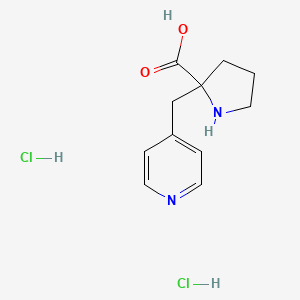
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-based compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyridin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-ylmethyl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with applications in the design of antitumor agents.
Pyridine-2-carboxylic acid: Used as a catalyst in organic synthesis and known for its neuroprotective and immunological effects.
Uniqueness
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and pyridin-4-ylmethyl group allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H16Cl2N2O2 |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);2*1H |
InChI-Schlüssel |
WLJQDWUKYIXLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



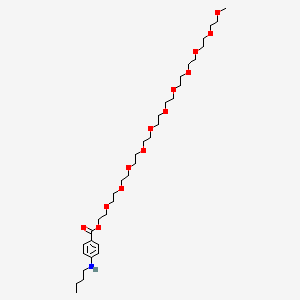
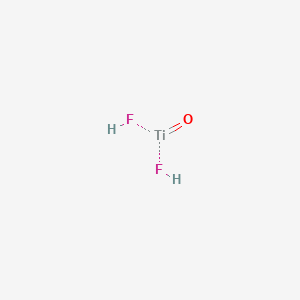

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)

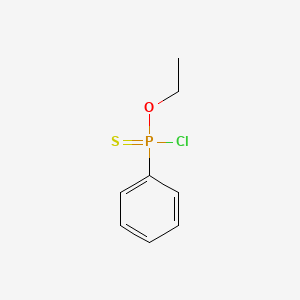
![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
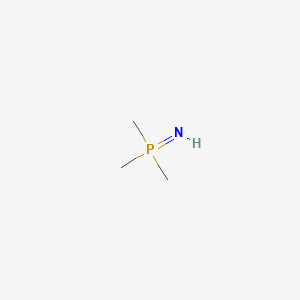
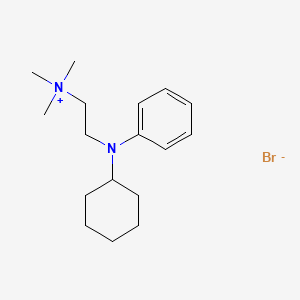
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
